N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound belongs to the acetohydrazide class, characterized by a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a phenyl group at position 2. The triazole ring is further functionalized with a sulfanylacetohydrazide moiety, which is conjugated to an (E)-[4-(diethylamino)phenyl]methylidene group. The structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic interactions.
Properties
Molecular Formula |
C29H32N6O3S |
|---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C29H32N6O3S/c1-5-34(6-2)23-15-12-21(13-16-23)19-30-31-27(36)20-39-29-33-32-28(35(29)24-10-8-7-9-11-24)22-14-17-25(37-3)26(18-22)38-4/h7-19H,5-6,20H2,1-4H3,(H,31,36)/b30-19+ |
InChI Key |
UDPKTDICTZGNBE-NDZAJKAJSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common synthetic route includes the condensation of 4-(diethylamino)benzaldehyde with 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Chemical Reactions Analysis
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a biological probe for studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets within cells. The compound is believed to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Triazole Ring
Compound A : 2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N′-[(E)-(2-methylphenyl)methylene]acetohydrazide ()
- Triazole substituents : 4-ethyl and 5-phenyl groups.
- The 2-methylphenyl hydrazide moiety may sterically hinder interactions with planar binding sites .
Compound B : 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide ()
- Triazole substituents : 4-methylphenyl and 5-(4-chlorophenyl).
- Key differences: The chloro group introduces electron-withdrawing effects, which could enhance stability but reduce nucleophilic reactivity. The 3-methylphenyl hydrazide may alter binding kinetics compared to the diethylamino group in the target compound .
Compound C : 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-2-furylmethylidene]acetohydrazide ()
- Triazole substituents : 4-ethyl and 5-(4-methoxyphenyl).
Hydrazide Modifications
Compound D: N'-[(E)-(4-hydroxyphenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide ()
- Hydrazide substituent: 4-hydroxyphenyl and coumarin-derived amino group.
- Key differences : The hydroxyl group enhances hydrophilicity, while the coumarin moiety offers fluorescence properties, making this compound suitable for imaging studies—a feature absent in the target compound .
Compound E : N-[{(4-methylphenyl)sulfonyl}-2-(4-cyclohexyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide (ZE-5a, )
- Hydrazide substituent : 4-methylphenylsulfonyl and pyridine.
Anti-Exudative Activity
Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () exhibit anti-exudative activity comparable to diclofenac. The target compound’s 3,4-dimethoxyphenyl group may enhance anti-inflammatory effects via COX-2 inhibition, though direct data are lacking .
Tyrosinase Inhibition
Thiazole-triazole hybrids () demonstrate potent tyrosinase inhibition (IC50 values < 10 µM). The target compound’s triazole-sulfanyl group could similarly chelate copper ions in the enzyme’s active site, but the diethylamino group’s bulkiness might reduce efficacy compared to smaller substituents .
Antiparasitic and Antimicrobial Potential
Compounds with pyridine or chlorophenyl substituents () show activity against Trypanosoma brucei and Staphylococcus aureus. The target compound’s dimethoxyphenyl group may improve membrane permeability, but its larger size could limit diffusion into microbial cells .
Molecular Weight and Solubility
- Target compound: Estimated molecular weight ~550 g/mol (based on ). The diethylamino group increases logP, favoring blood-brain barrier penetration but reducing aqueous solubility .
- Analogues : Compounds with hydroxyl or sulfonyl groups (e.g., ) exhibit lower logP values, enhancing solubility in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
